molecular formula C46H64O2 B021479 Menaquinone-7 CAS No. 2124-57-4

Menaquinone-7

Cat. No.: B021479
CAS No.: 2124-57-4
M. Wt: 649.0 g/mol
InChI Key: RAKQPZMEYJZGPI-LJWNYQGCSA-N
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Description

Menaquinone-7 (MK-7) is a form of vitamin K2 that is naturally found in some foods and is synthesized in the body from the conversion of vitamin K1. It has numerous health benefits, including the prevention of osteoporosis, cardiovascular disease, and some types of cancer. MK-7 is also involved in the regulation of calcium and other minerals in the body, and has been found to be beneficial in the treatment of some metabolic diseases.

Scientific Research Applications

  • Polycystic Ovary Syndrome (PCOS) Treatment : Menaquinone-7 supplementation was found to improve insulin resistance, reduce fat mass, enhance skeletal muscle, and positively affect serum levels of triglyceride, DHT, and SHBG in PCOS patients (Tarkesh et al., 2020).

  • Antimicrobial Agent Development : Bicyclic inhibitors targeting menaquinone biosynthesis, such as 7-methoxy-2-naphthol-based inhibitors, could be used in developing antimicrobial agents against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Choi et al., 2016).

  • Cardiovascular and Bone Health : this compound plays a significant role in cardiovascular and bone health, and is involved in energy homeostasis, peripheral neuropathy, muscle cramps, and mitochondrial respiration (Mehta et al., 2021).

  • Osteoblast Differentiation and Bone Health : Hydrophobins-modified this compound promotes osteoblast differentiation, which can benefit bone health (Tang et al., 2021).

  • Vitamin K Status Marker : Menaquinone supplementation decreases desphospho-uncarboxylated matrix Gla protein concentrations, potentially serving as a non-invasive marker of vitamin K status (Dalmeijer et al., 2012).

  • Food Additives and Pharmaceutical Industries : this compound is important for blood clotting, cardiovascular disease, anti-osteoporosis, and is used in food additives and pharmaceutical industries (Ma et al., 2019).

  • MRSA and Biofilm Treatment : MenA inhibitors, such as this compound, show promise as antimicrobials against MRSA and its biofilm, and may also act as immunomodulatory agents (Choi et al., 2017).

  • Osteoporosis and Cardiovascular Disease Prevention : this compound-rich food products can prevent osteoporosis and cardiovascular diseases (Berenjian et al., 2014).

  • Rheumatoid Arthritis Treatment : this compound improves disease activity in rheumatoid arthritis patients and is a promising agent for combination therapy (Abdel-Rahman et al., 2015).

  • Safety in Dietary Supplements : this compound ingestion as a dietary supplement is not associated with any significant health risks or public health concerns (Marles et al., 2017).

Mechanism of Action

Target of Action

Menaquinone-7 primarily targets proteins that require Vitamin K for their biological function . These proteins include osteocalcin and matrix Gla protein (MGP) . Osteocalcin is involved in bone metabolism, while MGP inhibits vascular calcification . This compound acts as a cofactor for the carboxylation of these proteins, converting them from their undercarboxylated forms (ucOC and ucMGP) to their carboxylated forms (cOC and cMGP) .

Mode of Action

This compound interacts with its targets by acting as a cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme catalyzes the carboxylation of glutamate residues on the target proteins, converting them into gamma-carboxyglutamate residues . This carboxylation is essential for the function of the target proteins .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It facilitates the deposition of calcium in bones and prevents vascular calcification . It also upregulates osteoprotegerin, a decoy receptor for RANK ligand (RANKL), thus inhibiting bone resorption . Furthermore, it suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Pharmacokinetics

Compared to Vitamin K1 (phylloquinone), this compound is absorbed more readily and is more bioavailable . This means that it can reach its target tissues more efficiently. The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are crucial for its effectiveness .

Result of Action

The action of this compound has several molecular and cellular effects. It helps in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health . It also suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the production of this compound by Bacillus natto can be improved through adaptive evolution strategies based on chemical modulators . Furthermore, the fermentation conditions can significantly affect the production of this compound .

Safety and Hazards

When handling MK-7, it is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The increased global demand for MK-7 has inspired interest in novel production strategies . Endeavors have been dedicated to refining MK-7 biosynthesis by exploring diverse fermentation media compositions, optimal growth conditions, and even integrating nanobiotechnology methodologies . Innovative biofilm reactors, capable of facilitating biofilm attachment on plastic composite substrates, have also emerged as a promising solution .

Biochemical Analysis

Biochemical Properties

Menaquinone-7 interacts with several enzymes, proteins, and other biomolecules. It acts as a cofactor in the carboxylation of specific proteins, including osteocalcin and matrix Gla protein . This interaction facilitates the deposition of calcium in bones and prevents vascular calcification . This compound is also involved in the biosynthesis process of Bacillus natto .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It has been shown to have health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a cofactor in the conversion of undercarboxylated osteocalcin and matrix Gla protein to their carboxylated forms . It also suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis . The disease-modulating effects of this compound are mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound is more efficiently produced than the conventional chemical synthesis techniques . The production of this compound reached 300.3 mg/L in shake flask and 464.2 mg/L in a 3 L fermenter .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is part of the Vitamin K cycle, where it acts as a cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins to form gamma-carboxyglutamate .

Subcellular Localization

Some key enzymes in this compound synthesis have been localized to functional membrane microdomains (FMMs) in the cell .

Properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQPZMEYJZGPI-LJWNYQGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317474
Record name Menaquinone 7
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Molecular Weight

649.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow solid; [Merck Index]
Record name Menaquinone 7
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CAS No.

2124-57-4
Record name Menaquinone 7
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Record name Vitamin K2
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Record name Menaquinone 7
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Record name Menaquinone 7
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Record name (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione
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Record name MENAQUINONE 7
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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